Boc-D-Ser-OBzl
Description
Significance of Protected D-Amino Acid Derivatives in Contemporary Peptide Chemistry
The incorporation of non-proteinogenic amino acids, such as D-amino acids, into peptide chains is a widely employed strategy to enhance the therapeutic potential of peptide-based drugs. Peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life. This enhanced stability is a critical factor in the development of effective peptide therapeutics. Furthermore, the introduction of D-amino acids can induce specific conformational constraints, leading to peptides with improved receptor binding affinity and selectivity. The use of protected D-amino acid derivatives, like Boc-D-Ser-OBzl, is essential for their seamless integration into peptide sequences during solid-phase peptide synthesis (SPPS) or solution-phase synthesis. These protecting groups prevent unwanted side reactions at the reactive amino and carboxyl termini, ensuring the orderly and efficient assembly of the desired peptide chain.
Historical Context and Evolution of Protecting Group Strategies in Organic Synthesis
The concept of protecting functional groups is a cornerstone of organic synthesis, dating back to the early 20th century. The development of temporary blocking groups allowed chemists to selectively mask reactive sites in a molecule while performing transformations on other parts. In the realm of peptide synthesis, the pioneering work of Emil Fischer highlighted the need for such strategies to prevent the uncontrolled polymerization of amino acids.
The mid-20th century saw the introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas, a significant advancement that allowed for the stepwise synthesis of peptides. However, the harsh conditions required for its removal limited its applicability. A major breakthrough came with the development of the tert-butyloxycarbonyl (Boc) protecting group. The Boc group, removable under mild acidic conditions, offered a more versatile and less damaging alternative for protecting the α-amino group of amino acids.
The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy became a classical and widely used method in solid-phase peptide synthesis. seplite.com In this approach, the Boc group serves as a temporary protecting group for the N-terminus, while benzyl-based groups are used for the semi-permanent protection of side chains and the C-terminus. seplite.com The differential acid lability of these groups allows for the selective deprotection of the N-terminus without affecting the side-chain or C-terminal protecting groups. Although the Fmoc (9-fluorenylmethyloxycarbonyl)/tBu (tert-butyl) strategy has gained prominence due to its milder deprotection conditions, the Boc/Bzl strategy remains relevant, particularly for the synthesis of certain complex peptides.
Overview of this compound as a Versatile Synthon for Complex Molecular Architectures and Biologically Active Compounds
This compound, with its N-terminus protected by the Boc group and its C-terminus protected as a benzyl (B1604629) ester, is a prime example of a versatile synthon in organic chemistry. This strategic protection scheme allows for the selective manipulation of the serine side-chain hydroxyl group and facilitates its incorporation into a wide array of complex molecules.
One notable application of this compound is in the synthesis of the antifungal dilactones UK-2A and UK-3A. These natural products exhibit potent and selective inhibitory activity against the cytochrome bc1 complex. The synthesis of these complex macrocycles relies on the use of this compound as a key chiral building block to introduce the D-serine moiety into the molecular framework.
Furthermore, the D-serine unit is a component of various other biologically active compounds, including antimicrobial peptides, glycopeptides, and cyclic peptides. The incorporation of D-serine can enhance the resistance of these peptides to enzymatic degradation and modulate their biological activity. This compound serves as a crucial starting material in the synthesis of these modified peptides, enabling researchers to explore the structure-activity relationships of these important biomolecules. The versatility of this compound also extends to its use as a precursor for the synthesis of unnatural amino acids, further highlighting its importance as a fundamental building block in the construction of novel molecular architectures.
Interactive Data Table: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C15H21NO5 |
| Molecular Weight | 295.33 g/mol |
| Appearance | White to off-white powder |
| Melting Point | 66-70 °C |
| CAS Number | 141527-78-8 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADRZHPZVQGCW-GFCCVEGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30513810 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141527-78-8 | |
| Record name | Benzyl N-(tert-butoxycarbonyl)-D-serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30513810 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Boc-D-Ser-OBzl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Boc D Ser Obzl and Derived Intermediates
Strategies for the Stereoselective Synthesis of D-Serine Derivatives
The foundation for Boc-D-Ser-OBzl synthesis lies in obtaining enantiomerically pure D-serine. Modern approaches leverage enzymatic catalysis for stereoselective production. For instance, enzymes like serine racemase can interconvert L-serine to D-serine, while D-threonine aldolase (B8822740) family enzymes can synthesize D-serine from glycine (B1666218) and formaldehyde (B43269) peptide.compeptide.comnih.gov. Chemical synthesis routes also exist, often starting from chiral precursors such as D-sugars, which can yield D-serine analogues with high enantiomeric purity alfa-chemistry.comorgsyn.orgoup.comnih.gov. Classical resolution techniques, employing diastereomeric salt formation with chiral resolving agents like 2,3-dibenzoyl-D-tartaric acid, are also utilized for separating racemic serine mixtures sigmaaldrich.com. The availability of enantiopure D-serine is paramount for the stereochemical integrity of the final peptide product.
Principles of Protection in the Synthesis of this compound
The synthesis of this compound necessitates the selective protection of the amino and carboxyl groups of D-serine. This is typically achieved through the introduction of the tert-butoxycarbonyl (Boc) group on the amine and the benzyl (B1604629) ester (OBzl) group on the carboxylate.
The tert-butoxycarbonyl (Boc) group is a widely adopted acid-labile protecting group for amines in organic synthesis, particularly in peptide chemistry peptide.compeptide.comalfa-chemistry.comorgsyn.orgoup.comnih.govslideshare.netpeptide.comchempep.comiris-biotech.denih.gov. Its introduction involves reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride (B1165640), Boc₂O) in the presence of a base, such as triethylamine (B128534) or sodium bicarbonate, within suitable organic solvents like dichloromethane, tetrahydrofuran (B95107) (THF), or dioxane peptide.comalfa-chemistry.comorgsyn.orgoup.comslideshare.netpeptide.comiris-biotech.denih.govslideshare.net. The reaction mechanism involves the nucleophilic attack of the amine on a carbonyl carbon of Boc₂O, forming a carbamate (B1207046) linkage and releasing tert-butanol (B103910) and carbon dioxide peptide.comalfa-chemistry.compeptide.comnih.govthieme-connect.de. The Boc group effectively masks the amine's reactivity, rendering it stable under basic conditions and catalytic hydrogenation, while being readily removable under mild acidic conditions, typically with trifluoroacetic acid (TFA) peptide.compeptide.comalfa-chemistry.comoup.comslideshare.netiris-biotech.deresearchgate.net. This acid lability allows for orthogonal protection strategies when combined with base-labile groups like Fmoc oup.comiris-biotech.de.
The benzyl ester (OBzl) group serves as a stable protecting group for the carboxyl functionality of amino acids, frequently used in peptide synthesis chempep.comresearchgate.netiris-biotech.deniscpr.res.inbachem.comoup.comcreative-peptides.comuminho.ptcsic.es. Benzyl ester formation can be accomplished via several methods, including Fischer-Speier esterification using benzyl alcohol and an acid catalyst (e.g., p-toluenesulfonic acid) with azeotropic water removal niscpr.res.inoup.comuminho.pt, or through reactions with benzyl halides or benzyl trichloroacetimidate (B1259523) niscpr.res.inbachem.com. The OBzl group exhibits stability towards basic hydrolysis and many nucleophiles peptide.comresearchgate.netbachem.com. Its cleavage is commonly achieved through catalytic hydrogenolysis, which cleaves the benzylic C-O bond, or via strong acidic conditions such as HF or TFMSA peptide.comchempep.comresearchgate.netiris-biotech.debachem.comcreative-peptides.comcsic.es. The acid sensitivity of the benzyl ester necessitates careful consideration of its compatibility with the Boc group's deprotection conditions iris-biotech.de.
Comparative Analysis of Solution-Phase Synthetic Routes for this compound
The synthesis of this compound in solution typically involves a sequential protection strategy. A common route begins with the Boc protection of D-serine's amino group using Boc anhydride and a base, yielding N-Boc-D-serine orgsyn.orgoup.com. This intermediate is then esterified with benzyl alcohol, often employing acid catalysis (e.g., p-toluenesulfonic acid) or coupling reagents oup.comuminho.pt. Alternatively, D-serine can first be converted to its benzyl ester, followed by Boc protection of the amino group nih.govorgsyn.org. The choice of reagents, solvents, and reaction conditions significantly impacts yield, purity, and reaction efficiency. While specific comparative data for solution-phase synthesis of this compound is limited, general principles of Boc protection and benzyl esterification are well-documented. Minimizing side reactions like racemization, which can occur during esterification or activation steps, is crucial for obtaining high-purity product orgsyn.orgoup.comuminho.pt.
Advances in Solid-Phase Synthesis Protocols Utilizing this compound
This compound is a standard building block in Boc-based Solid-Phase Peptide Synthesis (SPPS), enabling the incorporation of D-serine residues into peptide chains synthesized on a solid support.
In Boc-based SPPS, peptide synthesis occurs on an insoluble resin support, commonly Merrifield resin or PAM resin chempep.comslideshare.netcreative-peptides.com. The process involves iterative cycles of deprotection, coupling, and washing. This compound is activated and coupled to the N-terminus of the growing peptide chain attached to the resin. The Boc group on the α-amino group is removed using strong acids, such as TFA in dichloromethane, often with scavengers for sensitive amino acids chempep.comcreative-peptides.com. The free amine then reacts with the next activated Boc-amino acid. The OBzl group on the carboxylate remains intact throughout these cycles and is typically cleaved along with the final peptide from the resin using strong acidic conditions like HF or TFMSA peptide.comchempep.comcreative-peptides.com. Although Fmoc/tBu SPPS is more prevalent due to its milder, orthogonal deprotection conditions nih.govslideshare.netiris-biotech.deiris-biotech.decreative-peptides.com, the Boc/OBzl strategy remains relevant for specialized applications or when existing protocols require it iris-biotech.decreative-peptides.com. The lack of true orthogonality between the acid-labile Boc and OBzl groups can lead to premature side-chain deprotection during iterative Boc removal iris-biotech.de. However, advancements in Boc-SPPS protocols, including in situ neutralization for improved efficiency and rapid coupling methods, continue to enhance its utility peptide.comchempep.comniscpr.res.in. The availability of derivatives like Boc-D-Ser(Bzl)-OH highlights its continued role in synthesizing peptides containing D-serine peptide.compeptide.com.
Compound List:
this compound
N-α-tert-Butoxycarbonyl-D-serine O-benzyl ester
D-serine
L-serine
N-Boc-D-serine
D-serine benzyl ester
Boc-D-Ser(Bzl)-OH
N-Boc-L-serine
N-Boc-L-serine methyl ester
Boc-L-Ser-OH
H-n-Glu(OBzl)-NH₂ HCl
Boc-L-Ser-D-Glu(OBzl)-NH₂
Boc-D-Ala-D-Glu(OBzl)-NH₂
Boc-Gly-D-Glu(OBzl)-NH₂
Fmoc-D-Ser(PO(OBzl)OH)-OH
Fmoc-Ser(PO(OBzl)OH)-OH
Fmoc-Thr(PO(OBzl)OH)-OH
Boc-Asp(OBzl)-OH
Boc-Glu(OBzl)-OH
Boc-Ser(Bzl)-OH
Boc-Thr(Bzl)-OH
Boc-Tyr(Bzl)-OH
Fmoc-Asp(OtBu)-OH
Fmoc-Glu(OtBu)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Cys(Trt)-OH
Fmoc-Arg(Pbf)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Gln(Trt)-OH
Fmoc-His(Trt)-OH
Fmoc-Lys(Boc)-OH
Fmoc-Trp(Boc)-OH
Boc-Arg(Tos)-OH
Boc-Asn(Xan)-OH
Boc-Cys(Acm)-OH
Boc-Gln(Xan)-OH
Boc-His(Dnp)-OH
Boc-Lys(2-Cl-Z)-OH
Boc-Trp(For)-OH
Boc-Tyr(2-Br-Z)-OH
Merrifield resin
PAM resin
Di-tert-butyl dicarbonate (Boc anhydride)
Benzyl alcohol
Trifluoroacetic acid (TFA)
Hydrogen fluoride (B91410) (HF)
Trifluoromethanesulfonic acid (TFMSA)
Potassium fluoride (KF)
N-phenylthiourea
Acetaldehyde
Triphenyl phosphite (B83602)
N-trifluoroacetyl
O-phosphonodiethyl ester
d/l-fosfalin diethyl ester
Boc-l-serine
Boc-β-chloro-l-alanine
β-chloro-l-alanine benzyl ester hydrochloride salt
Boc-l-Nva-OH
l-alanine (B1666807) benzyl ester p-tosylic acid
Boc-Sar-OH
Boc-l-Nva-l-Ala-OBzl
Boc-Sar-l-Ala-OBzl
Boc-Pro-Tyr(P)-Val-OH
H-Pro-Tyr(P)-Val-OH·TFA
Boc-Tyr[PO(OMe)2]-OH
H-Pro-Tyr[PO(OMe)2]-Val-OH·TFA
Boc-Asn-Glu(OBzl)-Tyr[PO(OMe)2]-Thr(Bzl)-Ala-OBzl
Boc-Pro-Tyr[PO(OMe)2]-Val-OMaq
Boc-Ser[PO(OC6H4-2-tBu)2]-OH
Boc-Ser[PO(OC6H4-2-tBu)2]-OBzl
Boc-Ser-OBzl
Boc-D-Ser(Fmoc-Asp(OtBu))-OH
Boc-Thr(Fmoc-Asp(OtBu))-OH
Boc-Thr(Fmoc-Arg(Pbf))-OH
Boc-Ser(Fmoc-Glu(MeBzl))-OH
Boc-glycine
Boc-alanine
Boc-valine
Boc-leucine
Boc-isoleucine
Boc-phenylalanine
Boc-proline
Boc-serine O-benzyl ester
Boc-threonine O-benzyl ester
Boc-phenylalanine O-benzyl ester
Boc-leucine O-benzyl ester
Boc-isoleucine O-benzyl ester
Boc-valine O-benzyl ester
Boc-alanine O-benzyl ester
Boc-glycine O-benzyl ester
Boc-proline O-benzyl ester
Boc-serine O-tert-butyl ester
Boc-threonine O-tert-butyl ester
Boc-tyrosine O-tert-butyl ester
Boc-aspartic acid O-tert-butyl ester
Boc-glutamic acid O-tert-butyl ester
Boc-serine O-trityl ester
Boc-threonine O-trityl ester
Boc-tyrosine O-trityl ester
Boc-aspartic acid O-benzyl ester
Boc-glutamic acid O-benzyl ester
Boc-serine O-benzyl ester
Boc-threonine O-benzyl ester
Boc-tyrosine O-benzyl ester
Boc-tryptophan (formyl)
Fmoc-tryptophan (Boc)
Fmoc-arginine (Pbf)
Fmoc-asparagine (Trt)
Fmoc-glutamine (Trt)
Fmoc-histidine (Trt)
Fmoc-lysine (Boc)
Fmoc-serine (tBu)
Fmoc-threonine (tBu)
Fmoc-tyrosine (tBu)
Fmoc-aspartic acid (OtBu)
Fmoc-glutamic acid (OtBu)
Fmoc-cysteine (Trt)
Boc-arginine (Tos)
Boc-asparagine (Xan)
Boc-cysteine (Acm)
Boc-glutamine (Xan)
Boc-histidine (Dnp)
Boc-lysine (2-Cl-Z)
Boc-tryptophan (For)
Boc-tyrosine (2-Br-Z)
Fmoc-serine (PO(OBzl)OH)
Fmoc-threonine (PO(OBzl)OH)
Fmoc-tyrosine (PO(OMe)2)
Boc-tyrosine (PO(OMe)2)
Boc-serine (PO(OC6H4-2-tBu)2)
Boc-serine (PO(OC6H4-2-tBu)2)-OBzl
Boc-serine (PO(OC6H4-2-tBu)2)-OH
Fmoc-serine (PO3H2)
Fmoc-threonine (PO3H2)
Fmoc-tyrosine (PO3H2)
Boc-serine (PO3H2)
Boc-threonine (PO3H2)
Boc-tyrosine (PO3H2)
Fmoc-aspartic acid (2-phenylisopropyl)
Fmoc-glutamic acid (2-phenylisopropyl)
Fmoc-aspartic acid (allyl)
Fmoc-glutamic acid (allyl)
Fmoc-asparagine (Dde)
Fmoc-glutamine (Dde)
Fmoc-asparagine (Mtt)
Fmoc-glutamine (Mtt)
Fmoc-lysine (Mtt)
Fmoc-lysine (Mmt)
Fmoc-serine (Clt)
Fmoc-tyrosine (Clt)
Boc-serine (Fmoc-Asp(OtBu))
Boc-threonine (Fmoc-Asp(OtBu))
Boc-threonine (Fmoc-Arg(Pbf))
Boc-serine (Fmoc-Glu(MeBzl))
Boc-glycine
Boc-alanine
Boc-valine
Boc-leucine
Boc-isoleucine
Boc-phenylalanine
Boc-proline
Boc-serine O-benzyl ester
Boc-threonine O-benzyl ester
Boc-phenylalanine O-benzyl ester
Boc-leucine O-benzyl ester
Boc-isoleucine O-benzyl ester
Boc-valine O-benzyl ester
Boc-alanine O-benzyl ester
Boc-glycine O-benzyl ester
Boc-proline O-benzyl ester
Boc-serine O-tert-butyl ester
Boc-threonine O-tert-butyl ester
Boc-tyrosine O-tert-butyl ester
Boc-aspartic acid O-tert-butyl ester
Boc-glutamic acid O-tert-butyl ester
Boc-serine O-trityl ester
Boc-threonine O-trityl ester
Boc-tyrosine O-trityl ester
Boc-aspartic acid O-benzyl ester
Boc-glutamic acid O-benzyl ester
Boc-serine O-benzyl ester
Boc-threonine O-benzyl ester
Boc-tyrosine O-benzyl ester
Boc-tryptophan (formyl)
Fmoc-tryptophan (Boc)
Fmoc-arginine (Pbf)
Fmoc-asparagine (Trt)
Fmoc-glutamine (Trt)
Fmoc-histidine (Trt)
Fmoc-lysine (Boc)
Fmoc-serine (tBu)
Fmoc-threonine (tBu)
Fmoc-tyrosine (tBu)
Fmoc-aspartic acid (OtBu)
Fmoc-glutamic acid (OtBu)
Fmoc-cysteine (Trt)
Boc-arginine (Tos)
Boc-asparagine (Xan)
Boc-cysteine (Acm)
Boc-glutamine (Xan)
Boc-histidine (Dnp)
Boc-lysine (2-Cl-Z)
Boc-tryptophan (For)
Boc-tyrosine (2-Br-Z)
Fmoc-serine (PO(OBzl)OH)
Fmoc-threonine (PO(OBzl)OH)
Fmoc-tyrosine (PO(OMe)2)
Boc-tyrosine (PO(OMe)2)
Boc-serine (PO(OC6H4-2-tBu)2)
Boc-serine (PO(OC6H4-2-tBu)2)-OBzl
Boc-serine (PO(OC6H4-2-tBu)2)-OH
Fmoc-serine (PO3H2)
Fmoc-threonine (PO3H2)
Fmoc-tyrosine (PO3H2)
Boc-serine (PO3H2)
Boc-threonine (PO3H2)
Boc-tyrosine (PO3H2)
Fmoc-aspartic acid (2-phenylisopropyl)
Fmoc-glutamic acid (2-phenylisopropyl)
Fmoc-aspartic acid (allyl)
Fmoc-glutamic acid (allyl)
Fmoc-asparagine (Dde)
Fmoc-glutamine (Dde)
Fmoc-asparagine (Mtt)
Fmoc-glutamine (Mtt)
Fmoc-lysine (Mtt)
Fmoc-lysine (Mmt)
Fmoc-serine (Clt)
Fmoc-tyrosine (Clt)
Boc-serine (Fmoc-Asp(OtBu))
Boc-threonine (Fmoc-Asp(OtBu))
Boc-threonine (Fmoc-Arg(Pbf))
Boc-serine (Fmoc-Glu(MeBzl))
Emerging Strategies for Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) of Serine-Containing Peptides
The field of peptide synthesis is continuously evolving towards more sustainable and efficient methodologies. Minimal-Protection Solid-Phase Peptide Synthesis (MP-SPPS) represents a significant advancement, particularly for amino acids like serine, threonine, and tyrosine, where side-chain hydroxyl groups are often left unprotected throughout the synthesis drivehq.comcpcscientific.com.
In MP-SPPS, the elimination of protecting groups for amino acid side chains offers several advantages over traditional strategies that employ derivatives like this compound (which, while not protecting the hydroxyl itself, is part of a broader protection scheme):
Enhanced Sustainability: By reducing the number of protecting groups, MP-SPPS increases atom economy and significantly lowers the consumption of hazardous reagents and solvents. For instance, solvent utilization can be reduced from approximately 380 L to 22 L per mole, and atom economy can improve by 30-35% drivehq.com.
Reduced Waste: The elimination of protecting groups and associated reagents directly translates to less chemical waste.
While MP-SPPS for serine typically involves using serine with an unprotected hydroxyl group, this contrasts with the multi-step protection and deprotection inherent in strategies using protected derivatives like this compound. The development of MP-SPPS highlights a paradigm shift towards greener chemistry in peptide manufacturing, moving away from complex protection schemes that generate more byproducts and waste cpcscientific.com. However, challenges such as potential side reactions involving the free hydroxyl group during coupling or deprotection steps in MP-SPPS are active areas of research to ensure high fidelity synthesis.
Table 3: Comparison of SPPS Strategies for Serine Incorporation
| Feature | Conventional Boc-SPPS (using this compound) | Minimal-Protection SPPS (MP-SPPS) |
| Serine Hydroxyl | Typically unprotected in this compound; side-chain hydroxyls may be protected in other serine derivatives. | Typically left unprotected. |
| Nα Protection | Boc | Often Fmoc, but can vary. |
| C-terminus Protection | Benzyl ester (OBzl) | Varies, often resin-linked. |
| Side Chain Protection | Generally required for reactive side chains. | Minimized or eliminated. |
| Deprotection Reagents | TFA (for Boc), HF/TFMSA (for cleavage) | Milder acids, bases, or specific reagents. |
| Atom Economy | Moderate | Higher |
| Solvent Usage | Higher | Lower |
| Waste Generation | Higher | Lower |
| Sustainability | Lower | Higher |
Conclusion
Boc-D-Ser-OBzl remains a valuable and widely used building block in Boc-based solid-phase peptide synthesis, enabling the precise incorporation of D-serine residues into peptide sequences. Its utility is underpinned by robust coupling methodologies and well-established resin and linker chemistries compatible with the Boc/Bzl protection strategy. While emerging MP-SPPS strategies offer significant advantages in terms of sustainability and efficiency by minimizing or eliminating side-chain protection, the continued application of derivatives like this compound underscores the versatility and established reliability of conventional SPPS approaches for a broad range of peptide synthesis challenges.
Compound List
Incorporation of D-Serine into Peptidic Sequences via this compound
The strategic incorporation of D-amino acids into peptide sequences is a well-established strategy for modulating their biological properties. This compound provides a convenient means to introduce D-serine residues into peptides, offering distinct advantages over their L-counterparts.
Synthesis of D-Amino Acid-Containing Peptides for Enhanced Biological Stability
Peptides composed solely of L-amino acids are often susceptible to rapid degradation by proteases present in biological systems. This enzymatic breakdown significantly limits their in vivo half-life and therapeutic efficacy. By incorporating D-amino acids, such as D-serine introduced via this compound, peptides become significantly more resistant to enzymatic hydrolysis. This enhanced stability is attributed to the altered stereochemistry of D-amino acids, which are not recognized by many common proteases that are specific for L-amino acids lifetein.comformulationbio.com. This resistance allows peptides to maintain their structural integrity and biological activity for extended periods, making them more suitable for therapeutic applications lifetein.comjpt.com.
Design and Development of Enzyme-Resistant Peptide Therapeutics
The increased resistance to enzymatic degradation conferred by D-amino acid residues, facilitated by building blocks like this compound, is paramount in the design of peptide therapeutics. Many peptide-based drugs face challenges related to poor pharmacokinetic profiles due to rapid clearance. The strategic inclusion of D-serine can lead to peptide drugs with improved bioavailability and longer circulation times, thereby reducing the frequency of administration and potentially enhancing therapeutic outcomes lifetein.comjpt.com. For instance, D-amino acid substitutions have been shown to improve the stability and potency of host defense peptides (HDPs) and other bioactive peptides mdpi.com.
Role in the Synthesis of Complex Peptide-Based Drugs and Biologically Active Compounds
This compound is instrumental in the synthesis of a wide array of complex peptide-based drugs and other biologically active compounds. Its protected nature allows for its selective incorporation into larger peptide chains using standard solid-phase or solution-phase peptide synthesis methodologies chemimpex.comguidechem.comambeed.com. Researchers utilize this building block in the development of novel pharmaceuticals targeting various diseases, leveraging the stability and conformational benefits imparted by D-serine mdpi.comchemimpex.com. Furthermore, D-serine itself is recognized for its role in neurotransmission, and its derivatives are explored for neurological applications chemimpex.comresearchgate.net.
Formation of Cyclic Peptides and Diketopiperazines Utilizing this compound Derivatives
Cyclic peptides and diketopiperazines (DKPs) are classes of compounds known for their enhanced stability and unique biological activities. This compound can serve as a precursor in the synthesis of such cyclic structures. The benzyl ester protecting group can be strategically removed, and the free carboxylate can participate in cyclization reactions, often after coupling with another amino acid derivative. D-serine residues can be incorporated into cyclic dipeptides (DKPs), which are frequently found in nature and exhibit diverse biological properties, including antimicrobial and antitumor activities rsc.orgunits.itmdpi.com. The inclusion of D-amino acids can influence the self-assembly properties and bioactivity of these cyclic structures nih.govunits.it.
Research Avenues in Drug Discovery and Medicinal Chemistry Utilizing Boc D Ser Obzl
Utilization as a Scaffold for the Development of Novel Pharmaceutical Agents
Boc-D-Ser-OBzl serves as a crucial chiral building block in the synthesis of a wide array of complex molecules, including peptides, natural products, and potential drug candidates chemimpex.comchemimpex.comruifuchemical.com. Its protected form allows for selective incorporation of the D-serine residue into peptide chains, which is vital for creating peptides with enhanced resistance to enzymatic degradation and unique biological activities chemimpex.comguidechem.comchemimpex.com. Researchers utilize this compound in solid-phase peptide synthesis (SPPS) and in the development of peptide-based therapeutics targeting specific receptors chemimpex.comchemimpex.com. Furthermore, it has been employed in the synthesis of macrocyclic modulators of the ghrelin receptor and dipeptide mimetics of neurotrophic factors like NGF and BDNF, highlighting its utility in creating diverse molecular scaffolds for drug discovery google.comgoogle.comgoogle.com. The compound also finds application in the construction of peptide-encoded libraries (PELs), a strategy for discovering small molecule ligands for therapeutic targets ethz.ch.
Prodrug Design Strategies Involving D-Serine Benzyl (B1604629) Ester Moieties
The D-serine benzyl ester moiety, present in this compound and related compounds, is instrumental in prodrug design. Prodrugs are inactive or less active derivatives of drugs that are converted into their active form within the body, aiming to improve therapeutic outcomes researchgate.net. D-Serine benzyl ester hydrochloride, for instance, can act as a prodrug by releasing active D-serine upon cleavage of the ester group, potentially augmenting the bioavailability and tissue distribution of D-serine-based therapies . This strategy is employed to overcome challenges such as poor solubility, low absorption, or inadequate site specificity of parent drug molecules researchgate.netmdpi.com. By masking charged moieties or increasing lipophilicity, prodrugs derived from such amino acid esters can enhance drug permeation and cellular uptake researchgate.netmdpi.com. While ester hydrolysis is a common activation mechanism, specific prodrug designs may involve different cleavage pathways to release the active therapeutic agent nih.gov.
Enhancing Bioavailability and Pharmacokinetic Profiles of D-Serine-Based Therapies
The strategic use of the D-serine benzyl ester moiety in prodrug design is aimed at optimizing the pharmacokinetic (PK) and biopharmaceutical properties of therapeutic agents. By modifying the parent drug to include this ester, researchers can improve its absorption, distribution, metabolism, and excretion (ADME) profile researchgate.net. The benzyl ester group can increase lipophilicity, facilitating passive diffusion across biological membranes, or it can be designed to interact with specific transporters, such as the human oligopeptide transporter 1 (hPEPT1), to enhance intestinal absorption mdpi.com. This approach allows for better control over drug release and improved systemic exposure, ultimately leading to more effective therapies with potentially reduced dosing frequency or improved patient compliance researchgate.net.
Applications in Neuroscience Research: Investigating D-Serine's Role in Neurotransmission and Neuroprotection
D-serine is an endogenous amino acid that plays a critical role in the central nervous system, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) glutamate (B1630785) receptors, which are vital for synaptic plasticity, learning, and memory nih.govmdpi.com. It also exhibits neuroprotective properties chemimpex.comchemimpex.com. This compound, and its derivatives, are valuable tools in neuroscience research for synthesizing compounds that probe these functions. Researchers utilize this compound in the development of peptide-based drugs aimed at modulating neurological pathways, contributing to a deeper understanding of neurological disorders and the development of potential therapeutic interventions chemimpex.comchemimpex.com. The compound's adaptability makes it suitable for investigating the complex roles of D-serine in neurotransmission and neuroprotection .
Synthesis of Peptidic Analogues Targeting Neurological Receptors
The ability of this compound to be incorporated into peptide sequences makes it an ideal starting material for synthesizing peptidomimetics and analogues designed to interact with specific neurological receptors. For instance, derivatives of this compound have been used in the synthesis of dipeptide mimetics that mimic the activity of neurotrophic factors like Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), which are crucial for neuronal survival and function google.com. Furthermore, related D-serine derivatives have been employed in the synthesis of agonists for NMDA receptor glycine (B1666218) sites, underscoring the compound's relevance in developing agents that modulate excitatory neurotransmission medchemexpress.com.
Development of Proteasome Inhibitors and Other Enzyme Modulators Derived from this compound
This compound has been instrumental in the development of potent enzyme inhibitors, particularly targeting the proteasome, a critical cellular machine responsible for protein degradation mdpi.comnih.govdntb.gov.ua. Research has shown that peptide aldehyde derivatives incorporating the Boc-Ser(OBzl)-Leu-Leucinal motif exhibit significant inhibitory activity against the 20S proteasome, demonstrating an order of magnitude enhancement in efficacy compared to established inhibitors like MG132 nih.govdntb.gov.uaresearchgate.net. These findings highlight the compound's utility in designing novel therapeutic agents for conditions where proteasome dysregulation is implicated, such as cancer and neurodegenerative diseases. Additionally, this compound has been utilized in the synthesis of dual inhibitors targeting both histone deacetylases (HDACs) and proteasomes, showcasing its versatility in creating multi-target modulators nih.gov.
Structural Activity Relationship (SAR) Studies of this compound Derived Inhibitors
Structural activity relationship (SAR) studies have been crucial in understanding how modifications to peptide-based inhibitors influence their potency and selectivity. In the context of proteasome inhibition, studies involving Boc-series peptide aldehydes have revealed that the nature of the amino acid residue at the P3 position significantly impacts inhibitory activity mdpi.comresearchgate.net. Specifically, the presence of a Ser(OBzl) residue at the P3 position was found to lead to more active inhibition of the chymotrypsin-like (CT-L) active site compared to other residues like Glu(OBzl) or Asp(OBzl) mdpi.comresearchgate.net. These findings underscore the importance of the side chain length and characteristics of the P3 substituent in designing effective proteasome inhibitors researchgate.net.
Table 1: Relative Proteasome Inhibitory Activity of P3 Residues in Boc-Series Peptide Aldehyde Inhibitors
| P3 Residue | Relative Activity (vs. MG132) | Reference |
| Ser(OBzl) | Order of magnitude enhancement | nih.govdntb.gov.uaresearchgate.net |
| Glu(OBzl) | Less active than Ser(OBzl) | researchgate.net |
| Asp(OBzl) | Less active than Ser(OBzl) | researchgate.net |
Note: Specific quantitative data for direct comparison of Ser(OBzl) against other P3 residues relative to MG132 across multiple studies is limited. The table reflects general findings from cited research.
Synthesis of Anti-Fungal Dilactones (UK-2A and UK-3A) Using this compound
This compound has been identified as a key reagent in the total synthesis of complex natural products, including the anti-fungal dilactones UK-2A and UK-3A chemicalbook.com. These compounds are characterized by their intricate polyketide structures and possess significant biological activity, particularly against fungal pathogens. The utility of this compound in these syntheses stems from its precisely protected serine moiety, which can be strategically introduced and manipulated through various chemical transformations. While specific detailed synthetic pathways are proprietary or found in specialized literature, the role of this compound is to provide a chiral center and a functionalizable hydroxyl group, essential for building the complex carbon skeleton and stereochemistry of UK-2A and UK-3A. The benzyl ester serves as a protecting group for the carboxylic acid, which can be selectively removed later in the synthesis, typically via hydrogenolysis. The Boc group protects the amine functionality, allowing for controlled peptide bond formation or other amine-based reactions without interference.
Preparation of Encephalitogenic Peptide Fragments Containing Boc-Ser(OBzl)
This compound, or its enantiomer Boc-L-Ser(OBzl), is a valuable precursor in the synthesis of peptide fragments, particularly those with biological significance, such as encephalitogenic peptides researchgate.netpublish.csiro.aupublish.csiro.au. Encephalitogenic peptides are known to induce experimental autoimmune encephalomyelitis (EAE), a model for demyelinating diseases like multiple sclerosis. These peptides often originate from myelin basic protein (MBP).
Research has focused on synthesizing specific fragments of MBP, such as the 65-74 region, which contains a serine residue. In these syntheses, Boc-Ser(OBzl) (referring to either the D or L enantiomer, depending on the target sequence) serves as a crucial building block. The benzyl ether protecting group on the serine hydroxyl is stable under many peptide synthesis conditions but can be removed later, often by catalytic hydrogenation researchgate.netpublish.csiro.aupublish.csiro.au. For instance, the synthesis of a pentapeptide fragment of MBP (MBP 65-74) has involved the use of Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl as a key intermediate publish.csiro.aupublish.csiro.au. The incorporation of Boc-Ser(OBzl) allows for the precise placement of the serine residue with its hydroxyl group protected, enabling the construction of the peptide chain using standard solid-phase or solution-phase peptide synthesis methodologies. The use of the D-enantiomer, Boc-D-Ser(OBzl), would be relevant if the target peptide sequence specifically requires a D-serine residue, which can occur in some biologically active peptides or as part of designed peptidomimetics. The research findings highlight how the choice of protecting groups, such as Boc and OBzl, is critical for the successful and selective synthesis of these complex peptide structures researchgate.netpublish.csiro.au.
Advanced Chemical Transformations and Derivative Synthesis from Boc D Ser Obzl
Conversion of Boc-D-Ser-OBzl to Dehydroamino Acid Derivatives (e.g., Dehydroalanine)
The conversion of serine residues into dehydroalanine (B155165) (Dha), an α,β-unsaturated amino acid, is a critical transformation for creating peptides with unique structural and reactive properties. Dehydroalanine is found in various peptide antibiotics and can act as a key intermediate for introducing other functionalities into a peptide chain. tubitak.gov.trresearchgate.net The synthesis of dehydroalanine derivatives from this compound typically involves a two-step process of activation of the side-chain hydroxyl group followed by elimination.
The general synthetic strategy involves:
Activation of the Hydroxyl Group: The hydroxyl group of the serine side chain is converted into a better leaving group. This can be achieved through various methods, such as tosylation, mesylation, or reaction with reagents like Burgess reagent.
Base-Mediated Elimination: Treatment with a suitable base induces a β-elimination reaction, removing the activated hydroxyl group and a proton from the α-carbon to form the characteristic double bond of dehydroalanine.
A common laboratory-scale procedure involves the dehydration of the serine derivative. tubitak.gov.tr One practical one-pot method for synthesizing N-Boc-dehydroalanine esters involves a cesium carbonate (Cs2CO3)-mediated simultaneous esterification and elimination process starting from N-Boc-serine and a haloalkane. nih.gov While this method combines esterification and elimination, a similar principle of base-mediated elimination can be applied to this compound after activating the hydroxyl group.
Table 1: Key Steps in the Conversion of Protected Serine to Dehydroalanine
| Step | Description | Common Reagents |
|---|---|---|
| 1. Hydroxyl Activation | The -OH group is converted into a good leaving group to facilitate elimination. | Tosyl chloride (TsCl), Mesyl chloride (MsCl), Burgess reagent |
| 2. β-Elimination | A base is used to remove the activated group and an α-proton, forming a C=C double bond. | Triethylamine (B128534) (TEA), Diisopropylethylamine (DIPEA), Cesium Carbonate (Cs2CO3) |
The resulting N-Boc-dehydroalanine benzyl (B1604629) ester is a valuable building block for synthesizing complex peptides and non-natural amino acids. nih.gov
Synthesis of Phosphorylated D-Serine Building Blocks for Phosphopeptide Research
Protein phosphorylation is a fundamental post-translational modification that regulates numerous cellular processes, making synthetic phosphopeptides essential tools for biochemical and physiological studies. thieme-connect.denih.gov this compound is a suitable precursor for creating phosphorylated D-serine building blocks required for the synthesis of D-amino acid-containing phosphopeptides.
The synthesis involves the selective phosphorylation of the side-chain hydroxyl group. Since the amine and carboxyl groups are already protected, the reaction can be targeted to the free hydroxyl group. A common approach is the "phosphite-triester" method.
The synthetic pathway proceeds as follows:
Phosphitylation: this compound is reacted with a phosphitylating agent, such as dibenzyl diisopropylphosphoramidite, in the presence of an activator like tetrazole. This forms a phosphite (B83602) triester intermediate.
Oxidation: The intermediate is then oxidized to the more stable phosphate (B84403) triester using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or tert-butyl hydroperoxide (tBuOOH). thieme-connect.de
The resulting product, Boc-D-Ser(PO(OBzl)2)-OBzl, is a fully protected phosphoserine derivative. The benzyl groups on the phosphate can be later removed via hydrogenolysis, and the Boc and benzyl ester protecting groups can be cleaved under standard conditions used in peptide synthesis. thieme-connect.de The synthesis of peptides containing more than four phosphorylation sites can be challenging due to steric hindrance and the risk of β-elimination under basic conditions. nih.gov
Bioconjugation Strategies Employing this compound as a Molecular Anchor
Bioconjugation is the chemical linking of two molecules, at least one of which is a biomolecule, to form a new complex with combined functionalities. this compound can be employed in bioconjugation techniques as a molecular anchor or linker, allowing for the attachment of biomolecules to surfaces or other compounds. chemimpex.com
The utility of this compound in this context stems from its distinct protecting groups, which allow for orthogonal deprotection and stepwise conjugation. For example:
The Boc group can be removed with a mild acid (e.g., trifluoroacetic acid, TFA), exposing the amine for conjugation with a carboxyl-containing molecule or an activated ester.
Alternatively, the benzyl ester can be removed by hydrogenolysis, revealing the carboxylic acid for coupling with an amine-containing molecule.
The side-chain hydroxyl group can also be modified to introduce other reactive handles, such as azides or alkynes, for use in click chemistry reactions.
This versatility allows this compound to serve as a stable, chiral scaffold for constructing well-defined bioconjugates used in diagnostics, therapeutics, and materials science. chemimpex.com
Derivatization for Chiral Resolution and Enantiomeric Purity Assessment in Pharmaceutical Production
Ensuring the enantiomeric purity of pharmaceutical compounds is critical, as different enantiomers can have vastly different biological activities. Chiral derivatizing agents (CDAs) are used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC. wikipedia.org
This compound, being an enantiomerically pure compound, can be utilized as a CDA. Its free hydroxyl group can be reacted with a racemic mixture of a chiral carboxylic acid. The resulting diastereomeric esters will have different physical properties and can be separated by chromatography.
Alternatively, the protecting groups on this compound can be removed to expose the amine or carboxylic acid, which can then be reacted with a racemic mixture of compounds containing complementary functional groups. For instance, after deprotection of the Boc group, the resulting free amine can be coupled with a racemic mixture of a chiral acid. The process typically involves the following steps:
Derivatization: The enantiomerically pure reagent (derived from this compound) is reacted with the racemic analyte.
Separation: The resulting mixture of diastereomers is separated using a non-chiral stationary phase in HPLC.
Quantification: The relative peak areas of the separated diastereomers correspond to the ratio of the original enantiomers in the analyte mixture.
This method is a powerful tool for quality control in pharmaceutical production, allowing for the precise determination of enantiomeric excess (e.e.). mdpi.com
Table 2: Application of this compound in Chiral Derivatization
| Exposed Functional Group (Post-Deprotection) | Racemic Analyte Functional Group | Resulting Bond | Diastereomer Type |
|---|---|---|---|
| Amine (-NH2) | Carboxylic Acid (-COOH) | Amide | Diastereomeric amides |
| Carboxylic Acid (-COOH) | Amine (-NH2) | Amide | Diastereomeric amides |
Development of D-Serine Analogues with Modified Side Chains or Alternative Protecting Groups
This compound is a valuable starting point for the synthesis of various D-serine analogues with modified properties. These analogues are crucial for probing biological systems, developing novel therapeutics, and creating peptides with enhanced stability or specific conformations. chemimpex.com
Side-Chain Modification: The hydroxyl group of the serine side chain is a prime target for modification. It can be:
Alkylated or Arylated: To introduce steric bulk or hydrophobic moieties.
Converted to other functional groups: Such as an azide (B81097) for click chemistry, a thiol for disulfide bonding, or a halogen for further synthetic transformations.
Oxidized: To form a D-serinal derivative, which is a precursor for other complex amino acids. researchgate.net
Alternative Protecting Groups: While the Boc and Bzl groups are common, they can be replaced to suit different synthetic strategies. For example:
The Boc group can be replaced with an Fmoc (9-fluorenylmethoxycarbonyl) group, which is labile to bases instead of acids, allowing for orthogonal deprotection schemes in peptide synthesis.
The benzyl ester (OBzl) can be substituted with a tert-butyl ester (OtBu) , which is acid-labile, or a methyl/ethyl ester , which is typically removed by saponification.
These modifications allow chemists to fine-tune the chemical properties of the D-serine building block for specific applications in medicinal chemistry and peptide science. chemimpex.com
Advanced Analytical Methodologies for Characterization of Boc D Ser Obzl and Its Synthetic Products
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy stands as a cornerstone for the elucidation of molecular structures, providing detailed information about the chemical environment of individual atoms. For Boc-D-Ser-OBzl, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming its identity and structural integrity.
¹H NMR spectroscopy of this compound reveals characteristic signals corresponding to each type of proton within the molecule. The tert-butoxycarbonyl (Boc) protecting group typically exhibits a prominent singlet for its nine equivalent protons. The protons of the benzyl (B1604629) (Bzl) group appear in the aromatic region of the spectrum, while the protons of the serine backbone and side chain resonate at specific chemical shifts, often showing characteristic splitting patterns due to spin-spin coupling with neighboring protons.
Published data for similar Boc-protected and benzyl-esterified amino acids show that the Boc group protons typically appear around δ 1.2–1.4 ppm, and the benzyl protons are found between δ 5.1–5.3 ppm. For a related compound, Boc-Ser-D-AlaOBzl, the ¹H NMR spectrum in CDCl₃ showed signals at δ 7.3 (s, 5H, aromatic), δ 5.6 (d, 1H), δ 5.1 (d, 2H), δ 4.7 (q, 1H), δ 4.1 (br t, 2H), and δ 1.5 (two close singlets, 12H). ajol.info These values provide a reference for the expected chemical shifts in the spectrum of this compound.
Table 1: Representative ¹H NMR Spectral Data for this compound Analogs
| Functional Group | Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| Boc | (CH₃)₃C- | ~1.4 | Singlet |
| Benzyl | -CH₂-Ph | ~5.1 | Singlet or Doublet |
| Benzyl | -C₆H₅ | ~7.3 | Multiplet |
| Serine | α-CH | Varies | Multiplet |
| Serine | β-CH₂ | Varies | Multiplet |
Note: Actual chemical shifts and multiplicities can vary depending on the solvent and experimental conditions.
Complementing the ¹H NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift indicative of its electronic environment. Key signals include those from the carbonyl carbons of the Boc and benzyl ester groups, the quaternary carbon and methyl carbons of the Boc group, the aromatic carbons of the benzyl group, and the α- and β-carbons of the serine residue.
For instance, in a study of related compounds, the ¹³C NMR spectrum of cyclo[L-Phe-L-Ser(OBzl)] in DMSO-d₆ showed characteristic peaks for the benzyl and serine moieties. rsc.org The conformation-dependent nature of ¹³C chemical shifts can also provide insights into the secondary structure of peptides containing this residue. researchgate.net
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Functional Group | Carbon Type | Expected Chemical Shift (δ, ppm) |
|---|---|---|
| Carbonyl | Boc C=O | ~155 |
| Carbonyl | Ester C=O | ~170 |
| Boc | -C(CH₃)₃ | ~80 |
| Boc | -C(CH₃)₃ | ~28 |
| Benzyl | -CH₂- | ~67 |
| Benzyl | Aromatic CH | ~128 |
| Benzyl | Aromatic C (quaternary) | ~136 |
| Serine | α-C | ~55 |
Note: These are approximate ranges and can be influenced by the solvent and molecular conformation.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound, several ionization techniques can be employed, each providing unique and complementary information.
ESI-MS is a soft ionization technique that is particularly well-suited for analyzing polar and thermally labile molecules like protected amino acids. In ESI-MS, this compound is expected to be readily detected as protonated or sodiated molecular ions, such as [M+H]⁺ or [M+Na]⁺. For example, in the synthesis of a related compound, Boc-Ser(Bzl)-OBzl, ESI-MS was used to identify the product, showing a clear [M+H]⁺ peak at m/z 386. rsc.org The high accuracy of ESI-MS, especially when coupled with a high-resolution mass analyzer like a time-of-flight (TOF) or Fourier-transform ion cyclotron resonance (FT-ICR) instrument, allows for the precise determination of the elemental composition of the molecule. rsc.orgmdpi.com
Table 3: Predicted ESI-MS Adducts for this compound (C₁₅H₂₁NO₅)
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 296.14925 |
| [M+Na]⁺ | 318.13119 |
| [M+K]⁺ | 334.10513 |
Source: Predicted values based on molecular formula. uni.lu
Fast Atom Bombardment (FAB) is another soft ionization technique that has been historically used for the analysis of non-volatile and thermally unstable compounds, including peptides and protected amino acids. core.ac.ukoup.com In FAB-MS, the sample is mixed with a matrix (e.g., glycerol) and bombarded with a high-energy beam of neutral atoms. This process typically generates protonated molecular ions ([M+H]⁺), providing clear molecular weight information. core.ac.uk For example, FAB-MS was used to identify the molecular ion signal for a cyclic peptide containing a serine derivative. oup.com While largely superseded by ESI and MALDI for many applications, FAB-MS can still be a valuable tool, particularly for certain classes of compounds where it may yield complementary fragmentation data.
Electron Ionization (EI) is a hard ionization technique that involves bombarding the sample with high-energy electrons. shimadzu.com This process typically leads to extensive fragmentation of the molecule. While the molecular ion peak may be weak or absent for labile compounds like this compound, the resulting fragmentation pattern provides a detailed "fingerprint" that can be used for structural elucidation and confirmation by comparing it to library spectra. shimadzu.com Common fragmentation pathways for this compound in EI-MS would likely involve the loss of the tert-butyl group, the entire Boc group, the benzyl group, and other characteristic cleavages of the amino acid backbone. While EI-MS is more commonly used for smaller, more volatile molecules, its application to derivatives of amino acids has been documented. rsc.org
High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity of this compound and for monitoring the progress of synthetic reactions involving this compound. nih.gov This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For this compound, reversed-phase HPLC is commonly utilized, often with a C18 column.
The purity of this compound is typically expected to be high, often greater than 98.0%. ruifuchemical.comsigmaaldrich.com Commercial sources may even provide purities of ≥99.0% or ≥99.5% as determined by HPLC. chemimpex.comsigmaaldrich.com The progress of reactions, such as the synthesis of dipeptides, can be monitored by analyzing aliquots of the reaction mixture. For instance, the synthesis of Boc-Ser(Fmoc-D-Asp(OtBu))-OBzl showed a purity of 95% at a retention time (tR) of 38.2 minutes when analyzed by HPLC at 230 nm. rsc.org
Table 1: HPLC Purity Data for this compound and Related Compounds
| Compound | Purity (%) | Analysis Method |
|---|---|---|
| This compound | >98.0 | HPLC ruifuchemical.com |
| Boc-D-Ser(Bzl)-OH | ≥99.5 | HPLC chemimpex.com |
| Boc-Ser(Fmoc-D-Asp(OtBu))-OBzl | 95 | HPLC (230 nm) rsc.org |
Chiral Chromatography for Enantiomer Separation
The biological activity of peptides is often highly dependent on the stereochemistry of their constituent amino acids. nih.gov Therefore, ensuring the enantiomeric purity of this compound is critical. Chiral chromatography is the definitive method for separating enantiomers. chromatographyonline.com This can be achieved directly, by using a chiral stationary phase (CSP), or indirectly, by derivatizing the enantiomers with a chiral agent to form diastereomers that can be separated on an achiral column. chromatographyonline.comlibretexts.org
The direct approach using CSPs is more common for the separation of enantiomers. chromatographyonline.com These stationary phases create a chiral environment where the enantiomers of this compound can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. Polysaccharide-based and macrocyclic glycopeptide columns are frequently used for this purpose. chromatographyonline.com The development of chiral resolution techniques often employs compounds like D-serine benzyl ester hydrochloride to optimize separation methods.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is an invaluable tool for the qualitative analysis of this compound, as it provides information about the presence of specific functional groups. masterorganicchemistry.com The IR spectrum of a molecule reveals absorptions at characteristic frequencies corresponding to the vibrations of its bonds. libretexts.org For this compound, key functional groups include the carbamate (B1207046) (Boc-group), the benzyl ester, and the hydroxyl group.
The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The C=O stretching vibrations of the carbamate and ester groups typically appear in the region of 1650-1800 cm⁻¹. core.ac.uk Specifically, a publication on a related compound, N-Boc-serine methyl ester, showed strong absorptions at 1735 and 1705 cm⁻¹. orgsyn.org The O-H stretching of the hydroxyl group would be observed as a broad band around 3200-3600 cm⁻¹. core.ac.uk The presence of C-H bonds in the aromatic ring and the alkane-like portions of the molecule will also give rise to characteristic stretches. openstax.org Aromatic C-H stretching occurs between 3000-3100 cm⁻¹, while alkane C-H stretching is found between 2850-3000 cm⁻¹. libretexts.org
Table 2: Expected IR Absorption Frequencies for this compound
| Functional Group | Bond | Approximate Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Carbamate/Ester | C=O stretch | 1650-1800 | Strong core.ac.uk |
| Hydroxyl | O-H stretch | 3200-3600 | Broad, Strong core.ac.uk |
| Aromatic Ring | C-H stretch | 3000-3100 | Medium to Weak libretexts.org |
| Alkane Moieties | C-H stretch | 2850-3000 | Strong openstax.org |
| Aromatic Ring | C-C stretch (in-ring) | 1400-1600 | Medium to Weak libretexts.org |
Ultraviolet-Visible (UV-Vis) Spectroscopy in Quantitative Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is a quantitative analytical technique that measures the absorption of UV or visible light by a substance. technologynetworks.com While less useful for detailed qualitative analysis of organic compounds due to broad absorption bands, it is a powerful tool for quantitative measurements based on the Beer-Lambert law. libretexts.orgupi.edu
For this compound, the presence of the benzyl group, a chromophore, allows for its detection and quantification using UV-Vis spectroscopy. The aromatic ring of the benzyl group exhibits π → π* transitions, which result in UV absorption. upi.edu The wavelength of maximum absorbance (λmax) is chosen for analysis to ensure the highest sensitivity. technologynetworks.com By creating a calibration curve with standards of known concentration, the concentration of this compound in a sample can be accurately determined. scribd.com This is particularly useful in conjunction with HPLC, where a UV-Vis detector is commonly employed.
Optical Rotation Measurements for Chiral Purity Evaluation
Optical rotation is a physical property of chiral substances, like this compound, that causes them to rotate the plane of polarized light. anton-paar.com The measurement of this rotation, performed using a polarimeter, is a crucial method for evaluating the chiral purity of the compound. drawellanalytical.com Enantiomers rotate plane-polarized light to an equal extent but in opposite directions. rudolphresearch.com
The specific rotation, [α], is a characteristic constant for a pure chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). anton-paar.com For Boc-D-Ser(Bzl)-OH, a specific rotation of [a]D20 = -22 ± 2º (c=1 in EtOH) has been reported. chemimpex.com Another source lists a specific rotation of -16.0° ± 2.0° (C=1 in EtOH) for Boc-Ser-OBzl. ruifuchemical.com An essentially identical procedure starting from N-Boc-D-serine methyl ester yielded a D-oxazolidine methyl ester with a rotation of +53°. orgsyn.org These measurements are vital for confirming the identity and enantiomeric integrity of the desired D-enantiomer. rudolphresearch.com While HPLC is more accurate for determining enantiomeric excess, optical rotation provides a rapid and essential quality control check. skpharmteco.com
Table 3: Reported Optical Rotation Values
| Compound | Specific Rotation [α] | Conditions |
|---|---|---|
| Boc-D-Ser(Bzl)-OH | -22 ± 2º | 20°C, D-line, c=1 in EtOH chemimpex.com |
| Boc-Ser-OBzl | -16.8° | 20°C, D-line, C=1 in EtOH ruifuchemical.com |
Future Directions and Emerging Research Avenues for Boc D Ser Obzl Chemistry
Integration of Boc-D-Ser-OBzl Chemistry with Green Chemistry Principles
A significant trend in chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. msu.edusigmaaldrich.com For processes involving this compound, this involves a shift toward safer solvents, more efficient catalytic systems, and waste reduction. The twelve principles of green chemistry, including waste prevention, atom economy, and the use of safer solvents, provide a framework for these improvements. msu.edunovonesis.com
Development and Implementation of Environmentally Benign Solvents and Reagents
Traditional solid-phase peptide synthesis (SPPS), where this compound is frequently used, relies on hazardous solvents like N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (DCM). lu.se Research is actively exploring greener alternatives that maintain resin swelling and reagent solubility while being less toxic and more sustainable. lu.sebiotage.com Solvents such as 2-methyltetrahydrofuran (2-MeTHF), cyclopentyl methyl ether (CPME), and ethyl acetate are being investigated as potential replacements. lu.sebiotage.com The challenge lies in ensuring these solvents are compatible with all steps of the synthesis, from coupling reactions to deprotection. biotage.com The implementation of these solvents aims to reduce the environmental footprint of peptide synthesis significantly. nih.gov
Table 1: Comparison of Traditional vs. Green Solvents in Peptide Synthesis
| Solvent | Classification | Key Properties & Concerns |
|---|---|---|
| N,N-Dimethylformamide (DMF) | Traditional/Hazardous | Reprotoxic; good resin swelling and reagent solubility. lu.se |
| N-Methylpyrrolidone (NMP) | Traditional/Hazardous | Reprotoxic; often used as a DMF alternative. lu.se |
| Dichloromethane (DCM) | Traditional/Hazardous | Carcinogenic; used in specific steps of SPPS. lu.se |
| 2-Methyltetrahydrofuran (2-MeTHF) | Green Alternative | Less toxic; provides high crude purity in some syntheses. biotage.com |
| Cyclopentyl methyl ether (CPME) | Green Alternative | Lower toxicity than DMF/NMP; good swelling for certain resins. biotage.comcsic.es |
| Ethyl Acetate (EtOAc) | Green Alternative | Low toxicity and environmental impact; renewable production possible. lu.se |
Automated and High-Throughput Synthesis Methodologies for this compound Derived Peptides
Automation has revolutionized peptide synthesis, enabling the rapid and reliable production of complex peptides. beilstein-journals.org Automated synthesizers, utilizing either Boc or Fmoc strategies, significantly reduce manual intervention and improve reproducibility. nih.govnih.gov The integration of this compound into these automated workflows allows for the efficient incorporation of D-serine into peptide sequences. peptide.com
Future advancements are focused on high-throughput systems capable of synthesizing large libraries of peptides in parallel. nih.gov These methodologies are crucial for drug discovery and screening processes. rhhz.net Microwave-assisted SPPS, for instance, has dramatically reduced reaction times from hours to minutes, accelerating the synthesis of peptides, peptoids, and peptide-peptoid hybrids. kohan.com.twyoutube.com High-throughput flow solid-phase peptide synthesis (HT-SPPS) is another emerging technique that promises to further accelerate the production of complex peptides, including those containing post-translational modifications. acs.org Additionally, high-throughput screening assays are being developed to rapidly measure levels of D-serine in biological samples, which is important for studying the pharmacodynamics of D-serine-containing compounds. nih.gov
Computational Chemistry and Molecular Modeling Studies of this compound Derived Compounds
Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, providing insights into molecular structure, dynamics, and interactions that are often difficult to obtain through experimental methods alone. springernature.com These techniques are increasingly applied to study peptides and their derivatives.
Molecular Docking and Binding Mode Analysis in Drug Design
Molecular docking is a computational technique used to predict the binding orientation of a small molecule (ligand) to a larger molecule (receptor), such as a protein. mdpi.com For peptides derived from this compound, docking studies can elucidate how they interact with their biological targets. This information is critical for structure-based drug design, allowing for the rational optimization of peptide ligands to improve their binding affinity and selectivity. chemimpex.com Molecular dynamics simulations can further refine these models by exploring the conformational flexibility of the peptide and its target in a simulated biological environment. elifesciences.orgresearchgate.netaip.org These computational approaches help to understand the structure-function relationships of D-serine containing peptides and guide the design of novel therapeutic agents.
Exploration of Novel Biological Targets and Therapeutic Applications for D-Serine-Containing Peptides
D-serine itself is a crucial neuromodulator, acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor in the brain. nih.govdrugbank.com This has spurred extensive research into its therapeutic potential for neurological and psychiatric conditions, including schizophrenia and depression. nih.govfrontiersin.orgresearchgate.net Peptides containing D-serine are being explored for their unique pharmacological properties, as the inclusion of D-amino acids can enhance peptide stability against enzymatic degradation and alter their conformational preferences, potentially leading to increased potency and novel biological activities. mdpi.comnih.gov
Emerging research is focused on identifying new biological targets for D-serine-containing peptides beyond the NMDA receptor. mdpi.com These peptides are being investigated for applications in areas such as neurodegenerative diseases, cognitive enhancement, and as potential biomarkers. researchgate.netmdpi.com The unique structural properties conferred by D-amino acids can lead to novel tertiary structures and biological functions that are not accessible with L-amino acids alone. nih.gov
Table 2: Investigated Therapeutic Areas for D-Serine and D-Serine-Containing Peptides
| Therapeutic Area | Potential Application/Target | Rationale |
|---|---|---|
| Schizophrenia | Adjunctive therapy to improve negative and cognitive symptoms. nih.govresearchgate.net | D-serine is a co-agonist of the NMDA receptor, which is implicated in the pathophysiology of schizophrenia. nih.govmdpi.com |
| Depression | Antidepressant effects and biomarker for treatment response. nih.govresearchgate.net | D-serine may modulate NMDA receptor activity and interact with pathways affected by antidepressants like ketamine. nih.gov |
| Neurodegenerative Diseases (e.g., Alzheimer's) | Potential biomarker and therapeutic target. mdpi.com | Altered D-serine levels have been observed in Alzheimer's disease, suggesting a role in neurotoxic processes. mdpi.com |
| Cognitive Enhancement | Improving cognitive function. frontiersin.orgresearchgate.net | As a modulator of the NMDA receptor, D-serine is involved in synaptic plasticity and learning. frontiersin.org |
Advancements in Multidisciplinary Research Involving this compound in Bioorganic and Supramolecular Chemistry
The application of this compound is expanding into multidisciplinary fields such as bioorganic and supramolecular chemistry. In bioorganic chemistry, peptides containing D-serine are used to probe biological systems and develop novel bioconjugation techniques. chemimpex.com
Supramolecular chemistry, which focuses on the study of non-covalent interactions, offers exciting new avenues for D-serine-containing peptides. beilstein-journals.org These peptides can be designed to self-assemble into well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. The incorporation of a D-amino acid like D-serine can significantly influence the chirality and morphology of these self-assembled structures. These materials have potential applications in drug delivery, tissue engineering, and as supramolecular catalysts. The principles of molecular recognition and self-assembly are being harnessed to create complex and functional chemical architectures from simple peptide building blocks. beilstein-journals.orgvu.nl
Q & A
Basic Research Questions
Q. How can the synthesis of Boc-D-Ser-OBzl be optimized to improve yield and enantiomeric purity?
- Methodological Answer : Optimizing synthesis involves adjusting reaction conditions (e.g., temperature, solvent polarity, and catalyst concentration). For example, using chiral catalysts or low-temperature conditions can enhance stereochemical control. Characterization via HPLC with chiral columns and H/C NMR is critical to verify purity and configuration . Parallel experiments with varying protecting group strategies (e.g., comparing Boc with Fmoc) may identify optimal stability and deprotection efficiency .
Q. What spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer : A combination of NMR (to confirm the Boc group’s tert-butyl signals and serine’s stereochemistry), mass spectrometry (for molecular weight validation), and reverse-phase HPLC (to assess purity >98%) is recommended. For enantiomeric purity, chiral stationary phase HPLC or circular dichroism (CD) spectroscopy should be employed . Differential scanning calorimetry (DSC) can further analyze crystallinity, which impacts solubility .
Q. How does this compound function as a building block in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is used to incorporate D-serine residues with orthogonal protection: the Boc group is acid-labile, while the benzyl (Bzl) ester is cleaved via hydrogenolysis. Researchers must design coupling steps with activating agents (e.g., HBTU/DIPEA) and monitor reaction efficiency via Kaiser tests. Post-synthesis, TFA deprotection removes Boc, leaving the Bzl group intact for subsequent modifications .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported solubility data for this compound across different solvents?
- Methodological Answer : Systematic solubility studies should be conducted under controlled conditions (temperature, agitation time) using UV-Vis spectroscopy or gravimetric analysis. Conflicting data may arise from impurities or polymorphic forms; thus, paired experiments with purified batches and DSC/XRD analysis are essential. Cross-referencing solvent polarity indices (e.g., Hansen parameters) with experimental solubility profiles can identify outliers .
Q. How can computational modeling predict the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) calculations can model hydrolysis kinetics of the Boc and Bzl groups. Parameters like activation energy for ester cleavage or Boc deprotection under acidic conditions should be validated against empirical data (e.g., HPLC monitoring of degradation products). QSPR models may correlate structural descriptors with experimental stability .
Q. What methodologies are effective for analyzing enantiomeric cross-contamination during this compound synthesis?
- Methodological Answer : Chiral derivatization agents (e.g., Marfey’s reagent) can convert enantiomers into diastereomers for LC-MS analysis. Alternatively, enzymatic assays using D-amino acid oxidase may quantify trace L-serine contamination. Statistical process control (SPC) charts for batch-to-batch variability help identify synthesis steps prone to racemization .
Q. How should researchers address discrepancies in bioactivity data when this compound is used in peptide-based drug candidates?
- Methodological Answer : Contradictions may arise from peptide folding dynamics or aggregation. Use circular dichroism (CD) to confirm secondary structure integrity and dynamic light scattering (DLS) to assess aggregation. Comparative studies with D/L-serine variants and cell-based assays (e.g., membrane permeability tests) can isolate stereochemical effects .
Q. What protocols ensure the long-term stability of this compound in storage?
- Methodological Answer : Accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic HPLC and LC-MS analysis detect degradation. Argon-purged vials and desiccants minimize hydrolysis and oxidation. For lab-scale storage, lyophilization and -20°C conditions are preferred .
Methodological Frameworks for Research Design
- PICO Framework : Define Population (e.g., this compound in SPPS), Intervention (e.g., coupling agents), Comparison (e.g., Fmoc vs. Boc strategies), and Outcome (e.g., yield, purity) to structure hypotheses .
- FINER Criteria : Ensure questions are Feasible (e.g., accessible instrumentation), Interesting (e.g., novel protecting group strategies), Novel (e.g., unexplored solvent systems), Ethical (e.g., safe handling of hydrogenolysis reagents), and Relevant (e.g., applications in peptide therapeutics) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
